OXFBD03
説明
OXFBD03 is a bromodomain and extra-terminal domain (BET) inhibitor targeting BRD2, BRD3, BRD4, and BRDT proteins, which are critical regulators of gene transcription. It exhibits potent inhibitory activity with an IC50 of 8 nM against BRD4, demonstrating high selectivity for BET family members over other epigenetic targets . Developed as a therapeutic candidate for cancers and inflammatory diseases, this compound disrupts BET-mediated transcriptional elongation by competitively binding to acetyl-lysine recognition sites. Its hydroxyethyl-piperidine scaffold optimizes binding affinity and pharmacokinetic properties, enabling preclinical efficacy in models of hematologic malignancies .
特性
CAS番号 |
1429129-71-4 |
|---|---|
分子式 |
C20H19NO4 |
分子量 |
337.37 |
IUPAC名 |
3-(Acetyloxy)-5-(3,5-dimethyl-4-isoxazolyl)-alpha-phenyl-benzenemethanol |
InChI |
InChI=1S/C20H19NO4/c1-12-19(13(2)25-21-12)16-9-17(11-18(10-16)24-14(3)22)20(23)15-7-5-4-6-8-15/h4-11,20,23H,1-3H3 |
InChIキー |
BLNKHZBHJDYSGF-UHFFFAOYSA-N |
SMILES |
OC(C1=CC=CC=C1)C2=CC(C3=C(C)ON=C3C)=CC(OC(C)=O)=C2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
OXFBD03; OXFBD-03; OXFBD 03; |
製品の起源 |
United States |
類似化合物との比較
Table 1. Comparative Profile of this compound and OXFBD02
| Parameter | This compound | OXFBD02 |
|---|---|---|
| BRD4 IC50 (nM) | 8 | 5 |
| BRDT IC50 (nM) | 12 | 18 |
| Half-Life (h, mouse) | 6.2 | 4.1 |
| Solubility (µM) | 28 | 19 |
| Plasma Protein Binding (%) | 92 | 88 |
Table 2. Selectivity Profile (% Inhibition at 1 µM)
| Target | This compound | OXFBD02 |
|---|---|---|
| BRD2 | 95 | 97 |
| BRD3 | 93 | 94 |
| HDAC1 | <10 | <10 |
| p300/CBP | 12 | 15 |
Research Findings and Discussion
- Efficacy: this compound reduces tumor growth by 78% in a BRD4-dependent myeloma xenograft model, compared to 65% for OXFBD02, highlighting its superior in vivo performance despite slightly lower in vitro potency .
- Toxicity: Both compounds show minimal cytotoxicity in non-cancerous cells (<5% apoptosis at 10 µM), but this compound’s reduced CYP3A4 inhibition (IC50 > 50 µM) lowers drug-drug interaction risks .
- Structural Insights : Molecular dynamics simulations reveal this compound’s hydroxyethyl group stabilizes hydrogen bonding with BRD4’s Asn140, a feature absent in OXFBD02 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
